molecular formula C8H13NO3 B046149 (3S)-1-acetylpiperidine-3-carboxylic acid CAS No. 111479-21-1

(3S)-1-acetylpiperidine-3-carboxylic acid

Cat. No. B046149
M. Wt: 171.19 g/mol
InChI Key: ODPIDTOGVIDBLN-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (3S)-1-acetylpiperidine-3-carboxylic acid involves complex organic reactions. For instance, the diastereoselective synthesis of similar compounds employs techniques such as ring-closing metathesis and Grignard reactions, utilizing L-serine as a starting material, highlighting the versatility of synthetic methods in generating these compounds (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques like X-ray diffraction. The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, for example, reveals an orthorhombic crystal system with a chair structure, offering insights into the stereochemistry and spatial arrangement of atoms within the molecule (Rae, Raston, & White, 1980).

Chemical Reactions and Properties

Chemical reactions involving (3S)-1-acetylpiperidine-3-carboxylic acid and its analogs can be complex, involving multiple steps and yielding a variety of products. The reactivity of these compounds is influenced by their functional groups, which can participate in a wide range of organic reactions, as demonstrated in the synthesis of related compounds (Takahata, Ouchi, Ichinose, & Nemoto*, 2002).

Scientific Research Applications

Crystal and Molecular Structure Analysis The crystal structure of N-acetylpiperidine-2-carboxylic acid, which is closely related to (3S)-1-acetylpiperidine-3-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. This research highlights the importance of understanding the molecular geometry and electronic structure for applications in crystallography and molecular design (Rae, Raston, & White, 1980).

Synthetic Chemistry and Natural Product Synthesis (3S)-1-acetylpiperidine-3-carboxylic acid is involved in the synthesis of complex molecules. For instance, its structural analogs are used in the diastereoselective synthesis of carbapenam-3-carboxylic acid derivatives, showcasing its relevance in the synthesis of biologically active compounds and potential pharmaceuticals (Tanaka, Sakagami, & Ogasawara, 2002).

C(sp3)–H Activation of Carboxylic Acids The molecule is relevant in research focusing on the C(sp3)–H activation of carboxylic acids. Carboxylic acids are fundamental in various research fields, and efforts are directed towards C–H functionalization of such compounds. Emerging strategies enable the use of aliphatic carboxylic acids in C–H-activation-based transformations, a field where (3S)-1-acetylpiperidine-3-carboxylic acid and its derivatives could play a significant role (Uttry & van Gemmeren, 2019).

Microbial Tolerance to Weak Acid Stress Research into microbial mechanisms of tolerance to weak acid stress includes the exploration of carboxylic acids. The understanding of the molecular mechanisms underlying adaptation to weak acid stress in microbes is crucial for applications in medicine, food safety, and environmental science. Molecules like (3S)-1-acetylpiperidine-3-carboxylic acid can serve as model compounds to understand the interaction between microbes and carboxylic acids (Mira & Teixeira, 2013).

Safety And Hazards

The safety and hazards associated with a compound like “(3S)-1-acetylpiperidine-3-carboxylic acid” would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions in the study and application of such compounds could involve their synthesis, characterization, and potential uses in various fields such as pharmaceuticals, materials science, and biochemistry .

properties

IUPAC Name

(3S)-1-acetylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIDTOGVIDBLN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-acetylpiperidine-3-carboxylic acid

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